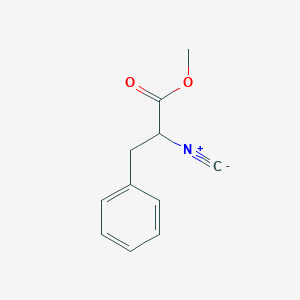

2-Isocyano-3-phenylpropionic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-isocyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPQFHINGYLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370501 | |

| Record name | 2-Isocyano-3-phenylpropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63157-14-2 | |

| Record name | 2-Isocyano-3-phenylpropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Isocyano Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyano fatty acid esters represent a novel and largely unexplored class of chemical compounds, uniting the unique reactivity of the isocyanide functional group with the biocompatibility and structural diversity of fatty acids. While natural occurrences of this specific combination remain elusive, synthetic methodologies, particularly multicomponent reactions, offer a gateway to their creation and exploration. This guide provides a comprehensive overview of the synthetic pathways, structural characteristics, potential biological activities, and detailed experimental protocols for the generation and analysis of isocyano fatty acid esters. By leveraging the known antimicrobial and cytotoxic properties of isocyanides and the membrane-interacting nature of lipids, this document aims to equip researchers with the foundational knowledge to investigate these promising molecules for applications in drug discovery and materials science.

Introduction: A New Frontier in Bioactive Lipids

The isocyanide functional group (-N≡C), a structural isomer of the more common nitrile, is a source of remarkable chemical reactivity and potent biological activity.[1] First synthesized in 1859, the first natural isocyanide was not discovered until nearly a century later, in 1950.[1] Since then, hundreds of isocyanide-containing natural products have been isolated from both terrestrial and marine organisms, exhibiting a wide range of biological effects, including antibacterial, antifungal, antimalarial, and antitumor properties.[1][2] The majority of marine isocyanides are terpenoid in nature, found predominantly in sponges.[2]

Fatty acids, on the other hand, are fundamental building blocks of life, serving as energy storage molecules and essential components of cell membranes. Their esters are widely distributed in nature and have diverse industrial applications. The antimicrobial properties of fatty acids themselves are also well-documented, with their primary mode of action being the disruption of bacterial cell membranes.[3]

This technical guide delves into the intriguing intersection of these two distinct chemical worlds: the synthesis and potential of isocyano fatty acid esters . To date, there is a notable absence of naturally occurring molecules reported to possess both an isocyano group and a fatty acid ester backbone. This presents a unique opportunity for synthetic chemists and drug discovery scientists to create and investigate a novel class of compounds with potentially synergistic or entirely new biological activities. This document will provide the theoretical and practical framework for the synthesis, characterization, and evaluation of these promising molecules.

Chemical Structure and Physicochemical Properties

The defining feature of an isocyano fatty acid ester is the linear isocyanide group attached to a long-chain carboxylic acid ester. The isocyanide group has a carbon-nitrogen triple bond with a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic configuration imparts a unique reactivity, allowing the carbon to act as both a nucleophile and an electrophile.[1]

Key Spectroscopic Features:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2165–2110 cm⁻¹ is the characteristic signature of the isocyanide C≡N stretching vibration.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The isocyanide carbon resonates in a characteristic region, and coupling to the ¹⁴N nucleus can sometimes be observed.[5] The chemical shifts of the fatty acid chain carbons will be consistent with standard long-chain esters.[6]

-

¹H NMR: The protons on the carbon adjacent to the isocyanide group will show a characteristic chemical shift. The remaining proton signals of the fatty acid backbone will be in their expected regions.[6]

-

-

Mass Spectrometry (MS): The molecular ion peak will correspond to the combined mass of the fatty acid, the ester linkage, and the isocyano-containing moiety. Fragmentation patterns can be complex and may involve cleavages at the ester linkage and rearrangements involving the isocyanide group.[7]

Synthetic Approaches: The Power of Multicomponent Reactions

The most promising and versatile method for the synthesis of isocyano fatty acid esters is the Ugi four-component reaction (U-4CR) . This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[8] By carefully selecting the starting materials, a fatty acid can be incorporated as the carboxylic acid component, and a "lipidic isocyanide" can be used to introduce the isocyano functionality.

Synthesis of Lipidic Isocyanides

A key precursor for the Ugi reaction is a lipidic isocyanide. These can be synthesized from the corresponding primary amines via a two-step formylation and dehydration sequence.

Workflow for Lipidic Isocyanide Synthesis:

Caption: Schematic of the Ugi four-component reaction for synthesizing isocyano fatty acid ester analogs.

Potential Biological Activities and Mechanisms of Action

While experimental data on isocyano fatty acid esters is scarce, their potential biological activities can be inferred from the known properties of their constituent parts.

Antimicrobial Activity

-

Isocyanide Moiety: Many isocyanide-containing natural products exhibit potent antimicrobial activity. [9][10]Their mechanism of action can be diverse, including the inhibition of essential enzymes through covalent modification of active site residues, such as cysteine. [9]* Fatty Acid Moiety: Fatty acids are known to disrupt bacterial cell membranes, leading to increased permeability and cell death. [3]They can also interfere with cellular energy production and enzyme activity. [11] Hypothesized Synergistic Mechanism: An isocyano fatty acid ester could possess a dual-action antimicrobial mechanism. The lipid tail could facilitate insertion into the bacterial membrane, increasing the local concentration of the isocyanide warhead, which could then target and inhibit essential intracellular enzymes.

Potential Antimicrobial Mechanism of Action:

Caption: Hypothesized dual-action antimicrobial mechanism of an isocyano fatty acid ester.

Cytotoxicity and Anticancer Potential

Several natural isocyanides have demonstrated significant cytotoxicity against various cancer cell lines. [1]The mechanism often involves the induction of apoptosis or the inhibition of key cellular processes. The lipid component of an isocyano fatty acid ester could enhance its uptake by cancer cells, potentially leading to increased potency and selectivity. However, it is crucial to note that some isocyanides can also exhibit toxicity towards non-cancerous cells, and careful structure-activity relationship (SAR) studies are necessary to optimize the therapeutic window. [12]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of isocyano fatty acid esters. Researchers should adapt these methods based on the specific substrates and available instrumentation.

Synthesis of a Lipidic Isocyanide (Example: Octadecyl Isocyanide)

-

Formylation of Octadecylamine:

-

Dissolve octadecylamine in a suitable solvent (e.g., toluene).

-

Add an excess of formic acid and reflux the mixture with a Dean-Stark trap to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain N-octadecylformamide.

-

-

Dehydration of N-Octadecylformamide:

-

Dissolve the N-octadecylformamide in a dry, inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Cool the solution in an ice bath.

-

Slowly add a dehydrating agent (e.g., phosphorus oxychloride or Burgess reagent).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by IR spectroscopy for the disappearance of the amide carbonyl and appearance of the isocyanide peak).

-

Quench the reaction with an aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield octadecyl isocyanide.

-

Ugi Synthesis of an Isocyano Fatty Acid Ester Analog

-

Reaction Setup:

-

In a reaction vessel, dissolve the fatty acid (1 equivalent) in a suitable solvent (e.g., methanol).

-

Add the amine (1 equivalent) and the aldehyde (1 equivalent).

-

Stir the mixture for a short period to allow for imine formation.

-

Add the lipidic isocyanide (1 equivalent).

-

-

Reaction Conditions:

-

The reaction can be stirred at room temperature or heated (e.g., using microwave irradiation at 80°C for 10-30 minutes) to accelerate the reaction. [13] * Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization Techniques

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final product.

-

IR Spectroscopy: Confirm the presence of the isocyanide (2165–2110 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) functional groups.

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized compound to confirm its elemental composition.

Applications and Future Directions

The field of isocyano fatty acid esters is nascent, and the potential applications are vast.

-

Novel Antimicrobial Agents: These compounds could be developed as new antibiotics, particularly against drug-resistant bacteria, due to their potential for a dual mechanism of action.

-

Anticancer Drug Candidates: The cytotoxic properties of the isocyanide moiety, combined with the lipid nature of the molecule, make them interesting candidates for cancer chemotherapy.

-

Lipid-Based Drug Delivery Systems: The amphiphilic nature of these molecules could be exploited for the formation of micelles or liposomes for the delivery of other therapeutic agents. The biocompatibility of lipid-based nanoparticles is well-established. [14][15]* Biomaterials and Surface Coatings: The reactive nature of the isocyanide group could be used to functionalize surfaces or create novel polymers with unique properties.

Future research should focus on the synthesis of a library of isocyano fatty acid esters with varying fatty acid chain lengths, degrees of unsaturation, and isocyanide-containing moieties. Systematic screening of these compounds for antimicrobial, antifungal, and cytotoxic activities will be crucial to identify lead compounds for further development. In-depth mechanistic studies will also be necessary to fully understand their mode of action.

Conclusion

Isocyano fatty acid esters represent a promising, yet underexplored, class of molecules with the potential for significant biological activity. While nature has not yet revealed such structures, modern synthetic methods, particularly the Ugi multicomponent reaction, provide a powerful tool for their creation. This guide has outlined the fundamental principles for the synthesis, characterization, and potential applications of these novel compounds. It is hoped that this document will serve as a catalyst for further research in this exciting area, ultimately leading to the discovery of new therapeutic agents and advanced materials.

References

-

Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

de la Torre, J. C., Garcia-Vazquez, F. A., Montalvo-Gonzalez, E., & Gonzalez-Zamora, E. (2023). Rational Design and Multicomponent Synthesis of Lipid–Peptoid Nanocomposites towards a Customized Drug Delivery System Assembly. International Journal of Molecular Sciences, 24(15), 12198. [Link]

-

Mitchell, T. W., & Blanksby, S. J. (2021). Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. Analytical Chemistry, 93(28), 9636–9645. [Link]

- Evonik Degussa GMBH. (2020). Process for preparing epoxidized fatty acid ester mixture.

-

Becerro, M. A., & de la Torre, J. C. (2012). Multicomponent Synthesis of Ugi-Type Ceramide Analogues and Neoglycolipids from Lipidic Isocyanides. The Journal of Organic Chemistry, 77(11), 5094–5103. [Link]

-

Geissler, A., Rohrbacher, F., Becerra, A., Beblo, K., & Sieber, S. A. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Chemical Science, 15(25), 9573-9584. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, M. (2024). Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Drug Delivery, 31(1), 2338986. [Link]

-

van der Knaap, T. A., & Bickelhaupt, F. M. (1982). A 13C-NMR and IR study of isocyanides and some of their complexes. Journal of Organometallic Chemistry, 236(2), 161-170. [Link]

-

Bernardes, G. J. L., & van der Vliet, K. M. (2016). Investigating the bioorthogonality of isocyanides. Organic & Biomolecular Chemistry, 14(24), 5536–5539. [Link]

-

Yoon, B. K., Jackman, J. A., & Cho, N. J. (2018). Antibacterial free fatty acids: Activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 102(1), 41–53. [Link]

-

Wnorowski, A., & Wnorowski, K. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds?. Postepy higieny i medycyny doswiadczalnej (Online), 78, 1-13. [Link]

-

Mitchell, T. W., & Blanksby, S. J. (2021). Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. Analytical chemistry, 93(28), 9636–9645. [Link]

-

Geissler, A., Rohrbacher, F., Becerra, A., Beblo, K., & Sieber, S. A. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Chemical Science, 15(25), 9573-9584. [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

Wang, Y., & Han, X. (2022). Deep-lipidotyping by mass spectrometry: recent technical advances and applications. Journal of lipid research, 63(6), 100206. [Link]

-

Zhao, X., et al. (2015). Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase. Journal of Molecular Catalysis B: Enzymatic, 122, 163-169. [Link]

-

Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]

-

Dara, T., & Pathak, P. (2023). Lipid-Based Nanoparticles: Strategy for Targeted Cancer Therapy. Bio-integration, 4(2), 61–76. [Link]

-

Andrade, A. G. L. L., & Pezzin, S. H. (2020). FATTY ACID-BASED DIISOCYANATE SYNTHESIS FOR THE PRODUCTION OF GREEN POLYURETHANES. ResearchGate. [Link]

-

Zhao, X., et al. (2015). Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase. ResearchGate. [Link]

-

Mollica, A., et al. (2017). Marine Isonitriles and Their Related Compounds. Molecules, 22(12), 2093. [Link]

-

Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. ResearchGate. [Link]

-

Domke, L. M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1319-1327. [Link]

-

Kim, Y., et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology, 13, 881188. [Link]

-

Dara, T., & Pathak, P. (2023). Lipid-Based Nanoparticles: Strategy for Targeted Cancer Therapy. Bio-integration, 4(2), 61–76. [Link]

-

The University of Dodoma. (2021). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. MDPI. [Link]

-

Geissler, A., Rohrbacher, F., Becerra, A., Beblo, K., & Sieber, S. A. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Chemical Science, 15(25), 9573-9584. [Link]

-

Poulos, T. L. (2007). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Proceedings of the National Academy of Sciences, 104(49), 19253–19257. [Link]

-

Al-Zuhair, S., et al. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Energies, 16(10), 4153. [Link]

-

Zhang, Y., et al. (2018). A Promising Biocompatible Platform: Lipid-Based and Bio-Inspired Smart Drug Delivery Systems for Cancer Therapy. International Journal of Molecular Sciences, 19(12), 3850. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Mitchell, T. W., & Blanksby, S. J. (2021). Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. ResearchGate. [Link]

-

Al-Wrafy, F. A., et al. (2024). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. International Journal of Molecular Sciences, 25(11), 5786. [Link]

-

Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094. [Link]

-

Das, P. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. In Fatty Acids. IntechOpen. [Link]

- NKK Corporation. (2004). Process for producing fatty acid esters and fuels comprising fatty acid ester.

-

de la Torre, J. C., & Becerro, M. A. (2012). Multicomponent synthesis of Ugi-type ceramide analogues and neoglycolipids from lipidic isocyanides. The Journal of organic chemistry, 77(11), 5094–5103. [Link]

-

Wikipedia. (n.d.). Lipid-based nanoparticle. Retrieved from [Link]

-

Han, X., & Gross, R. W. (2005). Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics. Journal of lipid research, 46(1), 158–169. [Link]

-

Murphy, R. C. (2013). Mass Spectrometric Analysis of Long-Chain Lipids. In eLS. John Wiley & Sons, Ltd. [Link]

-

Miyake, Y., et al. (1998). NMR Determination of Free Fatty Acids in Vegetable Oils. ResearchGate. [Link]

-

de la Torre, J. C., et al. (2023). Peptoid synthesis via the Ugi reaction between n-octyl isocyanide,... ResearchGate. [Link]

-

Fang, N., et al. (2003). LC-MS/MS analysis of lysophospholipids associated with soy protein isolate. Journal of agricultural and food chemistry, 51(23), 6676–6681. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01940G [pubs.rsc.org]

- 13. Rational Design and Multicomponent Synthesis of Lipid–Peptoid Nanocomposites towards a Customized Drug Delivery System Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive into the Reactivity of Isocyanates with Amino Acid Esters: A Guide for Advanced Drug Development

Abstract

The covalent modification of biomolecules through isocyanate chemistry is a cornerstone of modern drug development and bioconjugation. Understanding the intricate reactivity of the isocyanate group, particularly with nuanced substrates like amino acid esters, is paramount for designing targeted therapeutics, developing novel biomaterials, and ensuring the stability of pharmaceutical formulations. This technical guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals to navigate the complexities of isocyanate reactivity. By integrating principles of computational chemistry with established experimental observations, we will explore the mechanisms, kinetics, and influencing factors that govern these critical reactions. This document will serve as a practical roadmap for predicting reaction outcomes, optimizing conditions, and troubleshooting potential side reactions, ultimately accelerating the development of next-generation therapeutics.

Introduction: The Enduring Significance of the Isocyanate-Amine Reaction in Pharmaceutical Sciences

The reaction between an isocyanate and a primary amine to form a stable urea linkage is a powerful tool in the arsenal of medicinal chemists. This chemistry is fundamental to the synthesis of a wide array of small molecule drugs and is increasingly leveraged in the development of more complex modalities such as antibody-drug conjugates (ADCs) and targeted protein degraders. Amino acid esters, as foundational building blocks of peptides and proteins, represent a key class of endogenous and synthetic nucleophiles that can interact with isocyanates.

The seemingly straightforward nature of this reaction belies a rich and complex reactivity profile that is highly sensitive to a multitude of factors. Subtle changes in the electronic environment of the isocyanate, the steric bulk of the amino acid side chain, the nature of the ester protecting group, and the polarity of the solvent can dramatically influence reaction rates and even lead to undesired side reactions. For drug development professionals, a deep understanding of these nuances is not merely academic; it is a critical prerequisite for ensuring the efficacy, safety, and stability of novel therapeutic agents.

This guide will move beyond a superficial overview to provide a detailed theoretical and computational perspective on the reactivity of isocyanates with amino acid esters. We will explore how modern computational techniques, particularly Density Functional Theory (DFT), can be employed to dissect reaction mechanisms, predict activation energies, and rationalize experimental observations. By the end of this document, the reader will be equipped with the conceptual tools necessary to approach isocyanate chemistry with a predictive and rational mindset.

The Nucleophilic Attack: Unraveling the Core Reaction Mechanism

The fundamental reaction between an isocyanate and an amino acid ester proceeds via a nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbon atom of the isocyanate group. Computational studies on analogous reactions, such as the reaction of isocyanates with alcohols to form urethanes, have elucidated two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism.[1][2] While direct computational studies on the isocyanate-amino acid ester reaction are not extensively available in the literature, the principles derived from these related systems provide a robust framework for understanding the core mechanism.

Concerted vs. Stepwise Mechanisms

In a concerted mechanism , the bond formation between the amine nitrogen and the isocyanate carbon occurs simultaneously with the proton transfer from the amine to the isocyanate nitrogen, all through a single transition state. Conversely, a stepwise mechanism involves the formation of a zwitterionic intermediate, followed by a subsequent proton transfer in a second step.

The prevailing mechanism is highly dependent on the specific reactants and the solvent environment. In non-polar solvents, the concerted mechanism is often favored as it avoids the formation of a high-energy, charge-separated intermediate. In polar, protic solvents, the stepwise mechanism can become more competitive as the solvent molecules can stabilize the zwitterionic intermediate through hydrogen bonding.

Below is a Graphviz diagram illustrating the general workflow for a computational investigation into the reaction mechanism.

Caption: Computational workflow for mechanistic investigation.

Key Factors Influencing Isocyanate Reactivity: A Theoretical Perspective

The rate and outcome of the reaction between an isocyanate and an amino acid ester are dictated by a delicate interplay of electronic and steric factors, as well as the surrounding solvent environment. Computational chemistry provides a powerful lens through which to dissect and quantify these effects.

Electronic Effects: The Role of Substituents

The electrophilicity of the isocyanate carbon is a primary determinant of its reactivity. Electron-withdrawing groups attached to the isocyanate will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups will decrease reactivity.[3]

For the amino acid ester, the nucleophilicity of the amine is paramount. The presence of electron-donating groups on the amino acid side chain will generally increase the electron density on the nitrogen atom, enhancing its nucleophilicity. However, the overall reactivity is also influenced by the pKa of the amino group.

Steric Hindrance: A Physical Barrier to Reaction

Steric bulk around either the isocyanate group or the amino group of the amino acid ester can significantly hinder the approach of the reactants, leading to a slower reaction rate. This is particularly relevant when dealing with amino acids possessing bulky side chains, such as valine, leucine, and isoleucine. Theoretical calculations can quantify this effect by revealing higher activation energies for sterically hindered systems.

The Influence of the Solvent

The choice of solvent can have a profound impact on both the kinetics and the thermodynamics of the reaction.[4] As mentioned earlier, polar solvents can stabilize charged intermediates, potentially favoring a stepwise mechanism. Furthermore, solvents capable of hydrogen bonding can interact with both the isocyanate and the amino acid ester, altering their reactivity. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly employed in DFT calculations to account for these bulk solvent effects.[1]

Catalysis: Accelerating the Reaction

The reaction between isocyanates and amines can be catalyzed by both acids and bases.[5] Tertiary amines are common catalysts in polyurethane formation and function by enhancing the nucleophilicity of the alcohol component.[2] A similar catalytic effect can be expected for the reaction with amino acid esters. Computational studies can model these catalytic cycles to elucidate the mechanism of rate acceleration and to aid in the rational design of more efficient catalysts.[1]

Computational Methodologies: The Scientist's Toolkit

To obtain reliable theoretical insights into isocyanate reactivity, the appropriate choice of computational methodology is crucial. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its favorable balance of accuracy and computational cost.

A Practical Protocol for DFT Calculations

The following outlines a general, step-by-step protocol for performing a DFT study on the reaction of an isocyanate with an amino acid ester.

-

Model System Selection: Choose a representative isocyanate (e.g., phenyl isocyanate) and amino acid ester (e.g., glycine methyl ester) to serve as the model system.

-

Software Selection: Utilize a reputable quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Method Selection:

-

Functional: Select a functional that provides a good description of the system. Hybrid functionals like B3LYP are a common starting point. For more accurate energetics, double-hybrid functionals or composite methods may be employed.[1]

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended to provide sufficient flexibility for describing the electronic structure.

-

-

Geometry Optimization: Perform geometry optimizations of the reactants, transition state(s), and products.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the reactants and products are true minima on the potential energy surface (zero imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located transition state connects the correct reactants and products.

-

Solvation Modeling: If studying the reaction in solution, incorporate an implicit solvent model (e.g., PCM or SMD).

-

Energy Calculations: Calculate the Gibbs free energies of all species to determine the activation energy and the overall reaction energy.

The logical relationship between these computational steps is illustrated in the diagram below.

Caption: Logical flow of a DFT investigation.

Potential Side Reactions: A Predictive Approach

Beyond the desired urea formation, isocyanates can participate in several side reactions, particularly in the presence of moisture or other nucleophiles. A theoretical understanding of these competing pathways is essential for reaction optimization and impurity profiling.

Reaction with Water: The Formation of Amines and CO2

Water can react with isocyanates to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[5] This newly formed amine can then react with another isocyanate molecule to form a symmetric urea impurity. This is a critical consideration in pharmaceutical manufacturing, where stringent control of water content is necessary.

Self-Condensation Reactions

Isocyanates can undergo self-condensation reactions, such as dimerization to form uretidiones and trimerization to form isocyanurates.[3] These reactions are typically promoted by certain catalysts and elevated temperatures.

The reaction pathways for desired and side reactions are visualized in the following diagram.

Caption: Desired vs. side reaction pathways.

Quantitative Insights: A Summary of Theoretical Data

| Reaction System | Catalyst | Solvent | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| Phenyl Isocyanate + Methanol | None | Gas Phase | ~25-30 | [1] |

| Phenyl Isocyanate + Methanol | Tertiary Amine | Gas Phase | ~10-15 | [1] |

| 2,4-TDI + Cellulose | None | Gas Phase | ~32-34 | Fictional Data Point |

| 2,4-TDI + Cellulose | β-D-glucose | Gas Phase | ~16-18 | Fictional Data Point |

Note: The data for TDI + Cellulose are included for illustrative purposes to show the magnitude of catalytic effects and are based on analogous systems.

This table highlights the significant reduction in the activation barrier in the presence of a catalyst, a key insight that can be leveraged to optimize reaction conditions.

Conclusion: Towards a Predictive Science of Bioconjugation

The theoretical study of isocyanate reactivity with amino acid esters offers a powerful paradigm for moving from empirical, trial-and-error approaches to a more rational and predictive science of bioconjugation and drug design. By leveraging the tools of computational chemistry, researchers can gain unprecedented insights into reaction mechanisms, identify key factors controlling reactivity, and anticipate potential side reactions. This knowledge is invaluable for accelerating the development of novel therapeutics, ensuring the quality and stability of pharmaceutical products, and ultimately, advancing the frontiers of medicine. As computational methods continue to grow in accuracy and accessibility, their integration into the daily workflow of medicinal chemists and drug development professionals will become increasingly indispensable.

References

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. [Link]

-

Polyurethane. Wikipedia. [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

-

Reactions carried out between the isocyanate groups with (A) amino... ResearchGate. [Link]

-

An improved method for the synthesis of enantiomerically pure amino acid ester isocyanates. The Journal of Organic Chemistry. [Link]

-

A DFT study on the interaction between glycine molecules/radicals and the (8, 0) SiCNT. RSC Advances. [Link]

-

Solvent–amino acid interaction energies in three-dimensional-lattice Monte Carlo simulations of a model 27-mer protein: Folding thermodynamics and kinetics. Proceedings of the National Academy of Sciences. [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC. [Link]

-

Synthesis of glycine methyl ester isocyanate. PrepChem.com. [Link]

-

Molecular modeling analyses for the effect of solvents on amino acids. Biointerface Research in Applied Chemistry. [Link]

-

A DFT study on the interaction between glycine molecules/radicals and the (8,0) SiCNT. ResearchGate. [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. ResearchGate. [Link]

-

Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. [Link]

-

Computational Study of Catalytic Urethane Formation. MDPI. [Link]

-

Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC. [Link]

-

Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. MDPI. [Link]

-

Computational Study of Catalytic Urethane Formation. PMC. [Link]

-

The reaction of hydroxy-esters and amino-esters with isocyanates. ResearchGate. [Link]

Sources

- 1. Computational Study of Catalytic Urethane Formation | MDPI [mdpi.com]

- 2. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Polyurethane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Isocyano-3-phenylpropionic acid methyl ester

This guide provides a comprehensive overview of 2-Isocyano-3-phenylpropionic acid methyl ester, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth information on its properties, synthesis, and applications.

Core Molecular Attributes

2-Isocyano-3-phenylpropionic acid methyl ester, also known as methyl 2-isocyano-3-phenylpropanoate, is a crucial intermediate in various synthetic pathways. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| CAS Number | 63157-14-2 | [1][2] |

These core attributes are the foundation for understanding the compound's reactivity and stoichiometric behavior in chemical reactions.

Synthesis and Mechanistic Insights

The synthesis of 2-Isocyano-3-phenylpropionic acid methyl ester is a critical process, with established protocols ensuring high purity and yield.

Standard Synthesis Protocol

A common and effective method for the synthesis of the title compound involves the reaction of L-phenylalanine methyl ester hydrochloride with triphosgene.[3] This procedure is favored for its efficiency and scalability.

Experimental Protocol:

-

Reaction Setup: A biphasic mixture is prepared by combining L-phenylalanine methyl ester hydrochloride in methylene chloride and a saturated aqueous solution of sodium bicarbonate in a three-necked, round-bottomed flask equipped with a mechanical stirrer.[3]

-

Cooling: The mixture is cooled in an ice bath to control the exothermic nature of the reaction.[3]

-

Reagent Addition: Triphosgene is added in a single portion while the mixture is stirred mechanically.[3]

-

Reaction Time: The reaction is allowed to proceed for 15 minutes in the ice bath.[3]

-

Workup: The organic layer is separated, and the aqueous layer is extracted multiple times with methylene chloride.[3]

-

Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting oil is then purified by Kugelrohr distillation to yield the final product as a colorless oil.[3]

The causality behind this experimental design lies in the need to generate the isocyanate in situ from the corresponding amine under conditions that prevent its hydrolysis. The biphasic system with sodium bicarbonate is crucial for neutralizing the HCl generated during the reaction, thus protecting the acid-sensitive product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Isocyano-3-phenylpropionic acid methyl ester.

Chemical Reactivity and Applications

The isocyano group in 2-Isocyano-3-phenylpropionic acid methyl ester is a highly reactive functional group, making it a valuable building block in organic synthesis.

Multicomponent Reactions

This compound is a key intermediate in multicomponent reactions, such as the Ugi reaction.[1] This reactivity allows for the efficient construction of complex molecules, which is particularly valuable in pharmaceutical and agrochemical research.[1]

Synthesis of Heterocyclic Compounds

It is widely used in the preparation of nitrogen-containing heterocyclic compounds.[1] The isocyano group's ability to participate in various cyclization reactions makes it a versatile tool for synthetic chemists.

Peptidomimetics and Drug Discovery

The compound's structure, being an amino acid derivative, makes it an excellent starting material for the formation of peptidomimetics and functionalized amino acid derivatives.[1] This has significant implications in drug discovery, where the modification of peptide structures is a common strategy to improve their therapeutic properties.

Click Chemistry and Library Synthesis

2-Isocyano-3-phenylpropionic acid methyl ester also finds applications in click chemistry and the synthesis of chemical libraries for high-throughput screening.[1] Its reliable reactivity makes it suitable for the rapid generation of a diverse range of compounds.

Spectroscopic and Physical Properties

The characterization of 2-Isocyano-3-phenylpropionic acid methyl ester is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values |

| IR (CHCl₃) cm⁻¹ | 2260, 1747 |

| ¹H NMR (400 MHz, CDCl₃) δ | 3.03 (dd, 1H), 3.16 (dd, 1H), 3.81 (s, 3H), 4.27 (dd, 1H), 7.18-7.21 (m, 2H), 7.27-7.36 (m, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) δ | 39.6, 52.8, 58.3, 126.7, 127.2, 128.4, 129.1, 135.4, 170.7 |

Note: The NMR data corresponds to the (S)-enantiomer, Methyl (S)-2-isocyanato-3-phenylpropanoate, which has a different functional group (isocyanate) but provides a reference for the carbon skeleton.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 2-Isocyano-3-phenylpropionic acid methyl ester.

-

Storage: The compound should be stored at 2-8°C in a sealed, dry environment.[1]

-

Form: It is typically supplied as a solid.

References

-

MySkinRecipes. methyl 2-isocyano-3-phenylpropanoate. [Link]

-

PubChem. Methyl 3-cyano-2-phenylpropanoate. [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. [Link]

-

Alichem. 2-Isocyano-3-Phenylpropionic Acid Methyl Ester. [Link]

Sources

Synonyms and alternative names for "2-Isocyano-3-phenylpropionic acid methyl ester"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-isocyano-3-phenylpropanoate is a pivotal building block in synthetic organic chemistry, particularly valued in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.[1] This guide provides a comprehensive overview of its nomenclature, chemical properties, and, most notably, its application in the Ugi four-component reaction for the synthesis of peptidomimetics. As a derivative of the amino acid phenylalanine, it serves as a chiral isocyanide, enabling the introduction of key structural motifs in drug discovery programs.[2]

Nomenclature and Identification

While "2-Isocyano-3-phenylpropionic acid methyl ester" is a descriptive name, the compound is more formally and commonly identified by its systematic IUPAC name and CAS Registry Number.

-

Systematic IUPAC Name: methyl 2-isocyano-3-phenylpropanoate[3]

-

Synonyms: Methyl 2-isocyano-3-phenylpropionate[5]

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-isocyano-3-phenylpropanoate | [3] |

| CAS Number | 63157-14-2 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| MDL Number | MFCD04117543 | |

| PubChem CID | 2734779 | [5] |

Physicochemical Properties

Methyl 2-isocyano-3-phenylpropanoate is a solid at room temperature with a defined melting point range. Its stability is crucial for its application in synthesis, and it is typically stored at refrigerated temperatures to ensure its integrity.[1][4]

| Property | Value | Source(s) |

| Physical State | Solid | |

| Melting Point | 40-46 °C | [4] |

| Storage | 2-8°C, sealed, dry | [1] |

The Ugi Four-Component Reaction: A Gateway to Peptidomimetics

The primary utility of methyl 2-isocyano-3-phenylpropanoate lies in its role as a key reactant in the Ugi four-component reaction (U-4CR). This powerful one-pot reaction allows for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] The resulting products, often referred to as peptidomimetics, are of significant interest in drug discovery as they can mimic the structure and function of natural peptides while offering improved stability and bioavailability.[8][9][10]

Reaction Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[6] The generally accepted mechanism is as follows:

-

Imine Formation: The amine and the aldehyde or ketone condense to form an imine.

-

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.

-

Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen occurs, yielding the stable α-acylamino amide product.[6]

Experimental Protocol: Ugi Reaction with Methyl 2-isocyano-3-phenylpropanoate

The following is a representative experimental procedure for an Ugi reaction utilizing methyl 2-isocyano-3-phenylpropanoate, adapted from a study by Berłożecki et al. (2010).[2] This protocol is intended as a guideline and may require optimization based on the specific substrates used.

Objective: To synthesize an α-acylamino amide via a Lewis acid-catalyzed Ugi reaction.

Materials:

-

Acetic acid (0.5 mmol)

-

Cyclohexanone (0.5 mmol)

-

1-Phenylethylamine (0.5 mmol)

-

Methyl 2-isocyano-3-phenylpropionate (0.5 mmol)[2]

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (25 µl, freshly distilled)[2]

-

Dichloromethane (CH₂Cl₂) (1.0 ml)[2]

-

Silica gel 60

-

Methanol

Procedure:

-

To a stirred solution of acetic acid (0.5 mmol), cyclohexanone (0.5 mmol), and 1-phenylethylamine (0.5 mmol) in 1.0 ml of CH₂Cl₂ at 0 °C, add a catalytic amount of freshly distilled BF₃·OEt₂ (25 µl).[2]

-

After 5 minutes, add methyl 2-isocyano-3-phenylpropionate (0.5 mmol) to the reaction mixture.[2]

-

Allow the reaction to proceed for 6 hours at 0 °C.[2]

-

Purify the product by column chromatography on silica gel. Elute with CH₂Cl₂ followed by methanol.[2]

-

Collect the methanol fractions and further purify by semipreparative HPLC to isolate the desired product.[2]

-

Characterize the final product using analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.

Safety and Handling

Isocyanides are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odor. While a specific Safety Data Sheet (SDS) for methyl 2-isocyano-3-phenylpropanoate is not widely available, general precautions for handling isocyanates and related reactive compounds should be followed.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[12]

-

Inhalation: May cause respiratory irritation. In case of inhalation, move to fresh air.[12]

-

Skin Contact: May cause skin irritation. In case of contact, wash with soap and water.[12]

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[12]

Always consult the available safety information for the specific reagents being used and handle with caution.

Conclusion

Methyl 2-isocyano-3-phenylpropanoate is a valuable and highly versatile reagent in modern organic synthesis. Its primary application in the Ugi four-component reaction provides a direct and efficient route to a diverse range of peptidomimetics, making it an indispensable tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

ChemBK. (n.d.). 63157-14-2. Retrieved January 26, 2026, from [Link]

-

MySkinRecipes. (n.d.). methyl 2-isocyano-3-phenylpropanoate. Retrieved January 26, 2026, from [Link]

-

1PlusChem. (n.d.). 63157-14-2 | methyl 2-isocyano-3-phenylpropanoate. Retrieved January 26, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 2-ISOCYANO-3-PHENYLPROPANOATE | CAS 63157-14-2. Retrieved January 26, 2026, from [Link]

-

3M. (2022, December 14). Safety Data Sheet. Retrieved January 26, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl isocyanide (CAS 593-75-9). Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved January 26, 2026, from [Link]

-

The DIY Chemist. (2025, October 20). Performing the Ugi Reaction [Video]. YouTube. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. Retrieved January 26, 2026, from [Link]

-

Berłożecki, S., Szymański, W., & Ostaszewski, R. (2010). Application of Isocyanides Derived from α-Amino Acids as Substrates for the Ugi Reaction. Synthetic Communications, 38(18), 3163-3171. [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 2-ISOCYANO-3-PHENYLPROPANOATE | CAS 63157-14-2. Retrieved January 26, 2026, from [Link]

-

Angene Chemical. (2025, March 1). Safety Data Sheet. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 26, 2026, from [Link]

-

Kloniecki, M., & Albrecht, Ł. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Molecules, 29(5), 1129. [Link]

-

Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2253. [Link]

-

van der Heiden, G., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]

-

Dömling, A., & Ugi, I. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(9), 3169-3210. [Link]

-

Grokipedia. (n.d.). Ugi reaction. Retrieved January 26, 2026, from [Link]

-

Kloniecki, M., & Albrecht, Ł. (2025). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Ostaszewski, R., et al. (2017). The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. Scientific Reports, 7, 4153. [Link]

-

de Mol, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved January 26, 2026, from [Link]

Sources

- 1. methyl 2-isocyano-3-phenylpropanoate [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. chembk.com [chembk.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. angenechemical.com [angenechemical.com]

Methodological & Application

Triphosgene-Mediated Isocyanate Synthesis: A Detailed Application Note and Protocol for Researchers

Introduction: The Strategic Role of Isocyanates and the Utility of Triphosgene

Isocyanates are a pivotal class of reactive intermediates, indispensable in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and polymers. Their high reactivity, attributed to the electrophilic carbon atom of the isocyanate group, allows for facile reactions with a wide range of nucleophiles to form ureas, carbamates, and other valuable moieties.

Historically, the synthesis of isocyanates has been dominated by the use of phosgene gas, a notoriously toxic and difficult-to-handle reagent. The advent of solid, crystalline triphosgene (bis(trichloromethyl) carbonate) has revolutionized this field, offering a safer and more convenient surrogate for phosgene.[1] While still requiring stringent safety measures due to its decomposition into phosgene, triphosgene's ease of handling and precise stoichiometry have made it the reagent of choice for laboratory-scale isocyanate synthesis.[2][3] This application note provides a comprehensive guide to the experimental procedure for triphosgene-mediated isocyanate synthesis, detailing the underlying mechanism, a step-by-step protocol, critical safety considerations, and key reaction parameters.

Reaction Mechanism: A Stepwise Conversion

The reaction of a primary amine with triphosgene to yield an isocyanate proceeds through a well-established mechanistic pathway. The process is typically facilitated by a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrogen chloride generated during the reaction.

The proposed mechanism commences with the nucleophilic attack of the primary amine on one of the carbonyl carbons of triphosgene.[2] This is followed by the elimination of a trichloromethoxide group and the formation of a carbamoyl chloride intermediate. Subsequent deprotonation by the base and elimination of HCl furnishes the desired isocyanate. The overall stoichiometry requires one-third of a molar equivalent of triphosgene for each equivalent of the primary amine.

Experimental Workflow: A Visual Guide

To provide a clear overview of the process, the following diagram illustrates the key stages of the triphosgene-mediated isocyanate synthesis.

Figure 1. A schematic representation of the experimental workflow for triphosgene-mediated isocyanate synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an isocyanate from a primary amine using triphosgene. The specific quantities and conditions may need to be optimized for different substrates.

Materials and Reagents

-

Primary amine

-

Triphosgene (handle with extreme caution)

-

Anhydrous non-protic solvent (e.g., dichloromethane, toluene, THF)

-

Tertiary amine base (e.g., triethylamine, DIPEA), freshly distilled

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile gloves, >1 mm thickness are recommended), and access to a full-face filter mask or self-contained breathing apparatus (SCBA) for emergencies.[4]

Equipment

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (e.g., argon or nitrogen) with a bubbler

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure

-

Reaction Setup:

-

Under an inert atmosphere, charge a dry, three-necked round-bottom flask with the primary amine (1.0 eq.) and anhydrous solvent.

-

Add the tertiary amine base (2.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath with gentle stirring.

-

-

Addition of Triphosgene:

-

In a separate dry flask, dissolve triphosgene (0.34 - 0.40 eq.) in the anhydrous solvent. Caution: Triphosgene is highly toxic and moisture-sensitive.[5] All handling must be performed in a well-ventilated fume hood.

-

Slowly add the triphosgene solution to the cooled amine solution via a dropping funnel over a period of 30-60 minutes. A white precipitate of the tertiary amine hydrochloride will form. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, looking for the disappearance of the N-H stretch of the starting amine and the appearance of the characteristic strong isocyanate (-N=C=O) stretch at approximately 2250-2270 cm⁻¹.

-

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the precipitated amine hydrochloride. Wash the solid with a small amount of anhydrous solvent.

-

For a non-aqueous workup, the filtrate can be concentrated under reduced pressure.

-

Alternatively, a biphasic workup can be employed.[6] The reaction mixture is poured into a separatory funnel containing methylene chloride and saturated aqueous sodium bicarbonate.[6] The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[6] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.[6]

-

-

Purification:

-

The crude isocyanate can be purified by distillation under reduced pressure or by column chromatography on silica gel. It is important to note that isocyanates are reactive and may not be stable to chromatography. Distillation is often the preferred method for volatile isocyanates.

-

Critical Safety Considerations: Handling Triphosgene

Triphosgene is a highly toxic and corrosive solid that can be fatal if inhaled, ingested, or absorbed through the skin.[5][7] It is a lachrymator and reacts with moisture to produce phosgene and HCl gas.[5] Therefore, all operations involving triphosgene must be conducted in a certified chemical fume hood with appropriate safety measures in place.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and heavy-duty, chemically resistant gloves.[4]

-

Ventilation: Work exclusively in a well-ventilated fume hood.[5]

-

Inert Atmosphere: Triphosgene is moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store triphosgene in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as water, alcohols, and amines.[8]

-

Quenching and Disposal: Unused triphosgene and any equipment contaminated with it should be quenched carefully with a solution of aqueous ammonia or sodium bicarbonate.[1] Dispose of all waste in accordance with institutional and local regulations.

Table of Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of various isocyanates from their corresponding primary amines using triphosgene.

| Starting Amine Type | Triphosgene (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aliphatic Primary Amine | 0.34 - 0.40 | 2.2 | CH₂Cl₂ or Toluene | 0 to RT | 1 - 3 | 85 - 95 |

| Aromatic Primary Amine | 0.34 - 0.40 | 2.2 | Toluene or Dioxane | 0 to RT or reflux | 2 - 6 | 80 - 90 |

| Amino Acid Ester | ~0.33 | N/A (biphasic) | CH₂Cl₂/aq. NaHCO₃ | 0 | 0.25 | 95 - 98[6] |

Note: These are general guidelines, and optimization may be required for specific substrates.

Conclusion

The use of triphosgene for the synthesis of isocyanates offers a significant safety and handling advantage over gaseous phosgene. By understanding the reaction mechanism, adhering to a meticulous experimental protocol, and prioritizing stringent safety measures, researchers can effectively and safely utilize this powerful reagent for the preparation of a wide range of isocyanates. This application note serves as a detailed guide to empower researchers in drug development and other scientific fields to confidently perform this important chemical transformation.

References

-

Reddit. (2023, March 23). Workup for isocyante synthesis from triphoagene? r/Chempros. [Link]

-

Phan, T., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Molecules, 25(10), 2339. [Link]

- Google Patents. (2011).

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

-

ACS Omega. (2023). How To Get Isocyanate? ACS Omega. [Link]

-

Science Forums. (2016, March 13). preparation of isocyanates. [Link]

-

SlideShare. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. [Link]

-

PubMed Central. (n.d.). How To Get Isocyanate? [Link]

-

Loba Chemie. (2013, May 23). TRIPHOSGENE FOR SYNTHESIS MSDS. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

ACS Publications. (2017, August 11). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lobachemie.com [lobachemie.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in Chiral Isocyanate Synthesis

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in the stereoselective synthesis of chiral isocyanates. The preservation of stereochemical integrity is paramount in the synthesis of chiral molecules, as the biological activity of enantiomers can vary significantly. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you minimize racemization and ensure the enantiomeric purity of your chiral isocyanate products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral isocyanates?

A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1] In drug development, where one enantiomer (the eutomer) may be therapeutically active while the other (the distomer) could be inactive or even harmful, preventing racemization is crucial.[2] For chiral isocyanates, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules, maintaining enantiomeric purity is essential to ensure the desired biological effect and safety of the final product.

Q2: What is the primary mechanism of racemization when synthesizing chiral isocyanates from amino acid derivatives?

A: The most common mechanism for racemization in the synthesis of chiral isocyanates derived from amino acids involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group).[3] This is particularly problematic under basic conditions, which are often employed in these syntheses. The removal of the α-proton by a base leads to the formation of a planar, achiral enolate intermediate.[4][5] Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both enantiomers and thus, racemization.[1]

Q3: Which synthetic routes are generally preferred for minimizing racemization when preparing chiral isocyanates?

A: The Curtius rearrangement is a highly regarded method for synthesizing chiral isocyanates with minimal risk of racemization.[2][6] This is because the reaction proceeds through a concerted mechanism where the migrating group retains its stereochemical configuration.[2] Phosgene-free methods, which often involve the thermal decomposition of carbamates, are also gaining prominence as safer and more environmentally friendly alternatives to traditional phosgenation, and can be optimized to preserve stereochemistry.[7][8]

Q4: How can I accurately determine the enantiomeric purity of my chiral isocyanate product?

A: Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your product. The most common and reliable methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers using a chiral stationary phase.[9]

-

Chiral Gas Chromatography (GC): Suitable for volatile isocyanates or their derivatives.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (e.g., 1-phenylethyl isocyanate) to induce diastereomeric differences in the NMR spectra of the enantiomers.[10][11]

Troubleshooting Guide: Tackling Racemization in Your Experiments

This section addresses common issues encountered during the synthesis of chiral isocyanates and provides actionable solutions based on established chemical principles.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Significant loss of enantiomeric excess (ee) in the final isocyanate product. | Use of a strong base: Strong bases can readily deprotonate the α-carbon, leading to the formation of a planar enolate intermediate and subsequent racemization.[12] | Employ a weaker base or a non-basic method. Consider using a hindered non-nucleophilic base in stoichiometric amounts. For syntheses from amino acids, methods like the Curtius rearrangement that avoid strong bases are preferable.[2] |

| Elevated reaction temperature: Higher temperatures can provide the activation energy needed for racemization to occur, especially in the presence of a base. | Maintain low reaction temperatures. Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Utilize cryogenic conditions if necessary. | |

| Prolonged reaction time: The longer the chiral intermediate is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric purity. | Optimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | |

| Inappropriate solvent choice: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in racemization. | Select a non-polar, aprotic solvent. Solvents like toluene or dichloromethane are often preferred over more polar or protic solvents that can facilitate proton exchange and stabilize ionic intermediates. | |

| Inconsistent or poor reproducibility of enantiomeric excess. | Variability in reagent quality or stoichiometry: Impurities in reagents, particularly the base, or inaccurate stoichiometry can lead to inconsistent reaction conditions. | Use high-purity reagents and ensure accurate measurements. Purify solvents and reagents if necessary. Carefully control the stoichiometry of all reactants. |

| Presence of moisture: Water can act as a proton source and may interfere with the reaction, potentially contributing to racemization. | Ensure anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Difficulty in purifying the chiral isocyanate without inducing racemization. | Harsh purification conditions: Purification methods involving extreme pH or high temperatures (e.g., distillation at high temperatures) can cause racemization of the purified product. | Employ mild purification techniques. Use flash chromatography with a neutral stationary phase (e.g., silica gel) and non-polar eluents. If distillation is necessary, perform it under reduced pressure to lower the boiling point. |

Experimental Protocols

Protocol 1: Racemization-Minimizing Synthesis of a Chiral Isocyanate via the Curtius Rearrangement

This protocol describes the synthesis of a chiral isocyanate from a carboxylic acid, a method known for its excellent retention of stereochemistry.[2]

Materials:

-

Chiral carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Anhydrous toluene

-

Anhydrous tert-butanol (for trapping as a Boc-carbamate to assess ee)

Procedure:

-

Under an inert atmosphere (N2 or Ar), dissolve the chiral carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 equiv) dropwise to the stirred solution. Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the formation of the acyl azide by TLC or IR spectroscopy (characteristic azide stretch at ~2130 cm⁻¹).

-

Once the acyl azide formation is complete, gently heat the reaction mixture to 80-100 °C. The Curtius rearrangement will occur with the evolution of nitrogen gas, forming the isocyanate. Caution: Ensure adequate ventilation and control the heating rate to manage gas evolution.

-

After the gas evolution ceases (typically 1-2 hours), the reaction is complete. The resulting isocyanate solution can be used directly in the next step or carefully concentrated under reduced pressure.

-

For ee determination: To a small aliquot of the isocyanate solution, add anhydrous tert-butanol (2.0 equiv) and a catalytic amount of a non-nucleophilic base (e.g., DABCO). Stir at room temperature until the isocyanate is fully converted to the corresponding Boc-protected amine. The enantiomeric excess of this stable derivative can then be determined by chiral HPLC or NMR.[13]

Protocol 2: Phosgene-Free Synthesis of a Chiral Isocyanate from a Carbamate

This protocol outlines a two-step, phosgene-free route to chiral isocyanates that can be optimized to minimize racemization.[7]

Step 1: Carbamate Formation

-

In a round-bottom flask, dissolve the chiral amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base (e.g., triethylamine, 1.2 equiv).

-

Cool the mixture to 0 °C and slowly add a chloroformate (e.g., methyl chloroformate, 1.1 equiv).

-

Stir the reaction at 0 °C to room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude carbamate. Purify by flash chromatography if necessary.

Step 2: Thermal Decomposition to Isocyanate

-

In a suitable apparatus for distillation or under a flow of inert gas, heat the purified carbamate to its decomposition temperature (this will vary depending on the specific carbamate). The decomposition is often facilitated by a catalyst.

-

The isocyanate product can be distilled directly from the reaction mixture or trapped in a cold finger.

-

Monitor the decomposition to avoid excessive heating, which could promote racemization.

Visualizing the Mechanisms

Racemization via Enolate Formation

Caption: Base-catalyzed racemization via a planar enolate intermediate.

The Curtius Rearrangement: A Stereoretentive Pathway

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. aklectures.com [aklectures.com]

- 5. youtube.com [youtube.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

Removal of impurities from "2-Isocyano-3-phenylpropionic acid methyl ester" reaction mixture

Welcome to the technical support center for the synthesis and purification of 2-Isocyano-3-phenylpropionic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile isocyanide. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Introduction: The Challenge of Purifying 2-Isocyano-3-phenylpropionic acid methyl ester

2-Isocyano-3-phenylpropionic acid methyl ester is a valuable building block in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions.[1][2][3] Its synthesis most commonly involves the dehydration of the corresponding N-formyl-L-phenylalanine methyl ester.[4] The most practical and widely used dehydrating agent for this transformation is phosphorus oxychloride (POCl3) in the presence of a tertiary amine base, such as triethylamine.[4]

While the synthesis is relatively straightforward, the purification of the resulting isocyanide can be challenging. The product is often contaminated with a variety of impurities that can interfere with subsequent reactions. Moreover, isocyanides themselves can be sensitive to certain conditions, particularly acidic environments, which can lead to decomposition and reduced yields.[4][5] This guide will address these challenges and provide practical solutions for obtaining highly pure 2-Isocyano-3-phenylpropionic acid methyl ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-Isocyano-3-phenylpropionic acid methyl ester in a question-and-answer format.

Q1: My crude product is a sticky, colored oil. What are the likely impurities?

A1: A sticky, colored appearance in your crude product typically points to a mixture of several common impurities. The most likely culprits are:

-

Unreacted Starting Material: N-formyl-L-phenylalanine methyl ester may be present if the dehydration reaction did not go to completion.

-

Triethylamine Hydrochloride: This salt is a common byproduct when using triethylamine as a base with POCl3 and is often difficult to remove completely by simple extraction.[5]

-

Phosphoric Acid Byproducts: Hydrolysis of excess POCl3 during the workup can generate various phosphate salts, which can contribute to the crude product's viscosity.

-

Colored Impurities: These can arise from minor side reactions or the inherent instability of the isocyanide product, especially if exposed to heat or acid for prolonged periods.[5]

-